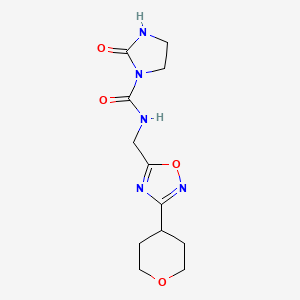
2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.299. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry due to its anticancer properties. Compounds with this moiety have been studied for their potential to inhibit the growth of various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against the hepG2 liver cancer cell line . This suggests that our compound could be explored for its efficacy in cancer treatment, particularly in liver cancer research.
Antimicrobial Properties
1,3,4-Oxadiazoles have been recognized for their antibacterial and antifungal activities. They can be effective against a range of pathogens, including Staphylococcus aureus and various phytopathogenic fungi . Research into the antimicrobial applications of our compound could lead to the development of new antibiotics or antifungal agents.
Antiviral Uses
The structural similarity of 1,3,4-oxadiazoles to nucleosides makes them candidates for antiviral drug development. They have been investigated for their potential against diseases like COVID-19 and influenza . The compound could be synthesized and tested for its antiviral capabilities, possibly contributing to the treatment of emerging viral infections.
Anti-Inflammatory and Analgesic Effects
Compounds containing the 1,3,4-oxadiazole ring have been associated with anti-inflammatory and analgesic effects. This is due to their ability to modulate inflammatory pathways and pain perception . The compound could be applied in the study of new pain relief medications or anti-inflammatory drugs.
Antidiabetic Activity
Research has indicated that 1,3,4-oxadiazole derivatives can exhibit antidiabetic properties by influencing blood glucose levels and insulin sensitivity . The compound could be valuable in diabetes research, potentially leading to novel treatments for managing blood sugar levels.
Antihypertensive Potential
The 1,3,4-oxadiazole core is also explored for its cardiovascular effects, including antihypertensive activity. It may work by affecting vascular smooth muscle tone and blood pressure regulation . Investigating this compound for its cardiovascular effects could open up new avenues in the treatment of hypertension.
Anticonvulsant Applications
Derivatives of 1,3,4-oxadiazole have been studied for their anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders . The compound’s potential as an anticonvulsant agent warrants further exploration.
Enzyme Inhibition
1,3,4-Oxadiazoles can act as enzyme inhibitors, affecting various biochemical pathways. They have been used to inhibit enzymes like tyrosinase, which is involved in melanin synthesis, suggesting potential applications in dermatology . The compound could be researched for its enzyme inhibitory effects, which may lead to therapeutic uses in various diseases.
Propiedades
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c18-11-13-3-4-17(11)12(19)14-7-9-15-10(16-21-9)8-1-5-20-6-2-8/h8H,1-7H2,(H,13,18)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIUGJWSWXCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

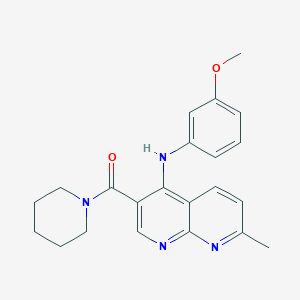
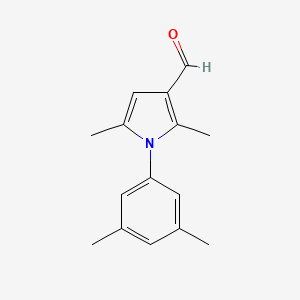

![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)
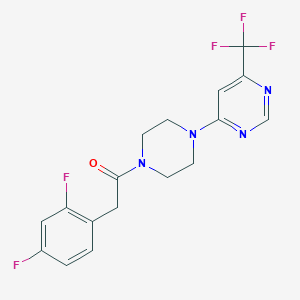
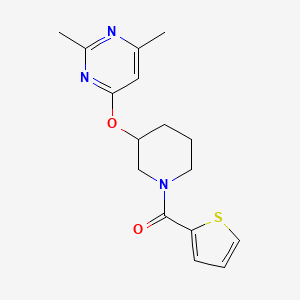
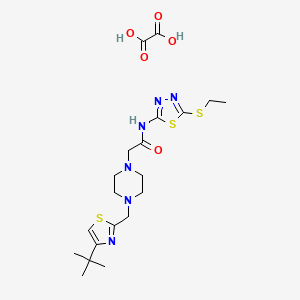
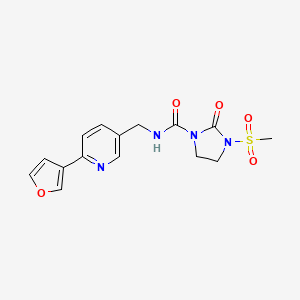
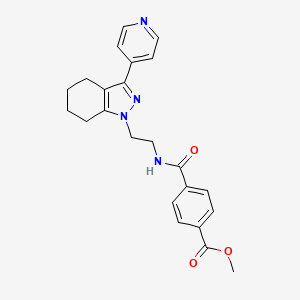
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)